molecular formula C41H82N2O6P.HO B024871 N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine CAS No. 108392-10-5

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine

Cat. No.: B024871
CAS No.: 108392-10-5
M. Wt: 729.1 g/mol
InChI Key: NBEADXWAAWCCDG-QDDWGVBQSA-N
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Description

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine is a complex lipid molecule that belongs to the class of sphingolipids. Sphingolipids are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction, cell recognition, and apoptosis. This compound is characterized by the presence of a long-chain fatty acid, sphingoid base, and a phosphocholine head group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine typically involves the following steps:

    Synthesis of the Sphingoid Base: The sphingoid base can be synthesized through the condensation of L-serine and palmitoyl-CoA, followed by reduction and desaturation steps.

    Acylation: The sphingoid base is then acylated with oleoyl chloride (9Z-octadecenoyl chloride) in the presence of a base such as pyridine to form N-(9Z-octadecenoyl)-sphing-4-enine.

    Phosphorylation: The acylated sphingoid base is phosphorylated using phosphocholine chloride in the presence of a catalyst such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification Techniques: Such as column chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine undergoes various chemical reactions, including:

    Oxidation: The double bond in the fatty acid chain can be oxidized using reagents like potassium permanganate or ozone.

    Reduction: The carbonyl group in the sphingoid base can be reduced using reducing agents such as sodium borohydride.

    Substitution: The phosphocholine head group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different head groups.

Scientific Research Applications

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

    Biology: Investigated for its role in cell signaling pathways and apoptosis.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for diseases related to sphingolipid metabolism.

    Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing properties.

Comparison with Similar Compounds

Similar Compounds

    N-(9Z-octadecenoyl)-sphinganine: Similar structure but lacks the phosphocholine head group.

    N-(9Z-octadecenoyl)-(2S)-hydroxyglycinate: Contains a hydroxyglycine moiety instead of the sphingoid base.

    Ceramide NP: Contains a phytosphingosine backbone and a saturated fatty acid.

Uniqueness

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine is unique due to its specific combination of a sphingoid base, a long-chain unsaturated fatty acid, and a phosphocholine head group. This unique structure allows it to play distinct roles in cellular processes and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEADXWAAWCCDG-QDDWGVBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H81N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001334466
Record name N-Oleoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

108392-10-5
Record name N-Oleoylsphingomyelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108392105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Oleoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of N-Oleoylsphingomyelin in a lipid monolayer affect Cholesterol Oxidase activity compared to a monolayer containing only 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) and Cholesterol?

A1: The study by Henriksen et al. demonstrated that Cholesterol Oxidase activity is significantly affected by the presence of N-Oleoylsphingomyelin in a mixed lipid monolayer. [] While both POPC/Cholesterol and N-Oleoylsphingomyelin/Cholesterol monolayers exhibited peak Cholesterol Oxidase activity at a surface pressure of around 20 mN/m, the activity was noticeably lower in the presence of N-Oleoylsphingomyelin. [] This suggests that N-Oleoylsphingomyelin interacts with Cholesterol in a manner that hinders the enzyme's access to its substrate. The researchers propose that this is due to the tight interaction between N-Oleoylsphingomyelin and Cholesterol, potentially forming tightly packed domains that limit Cholesterol's availability for oxidation. []

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